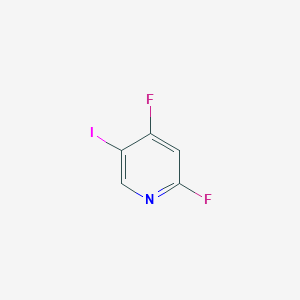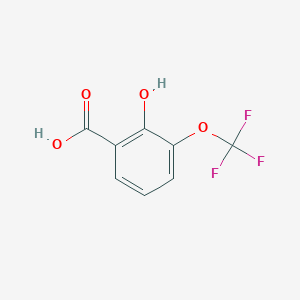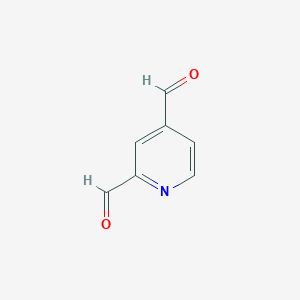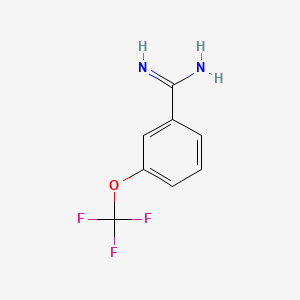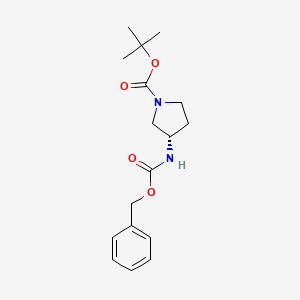![molecular formula C11H13ClN2O3 B1315008 Chloro[(4-méthoxyphényl)hydrazono]acétate d'éthyle CAS No. 27143-07-3](/img/structure/B1315008.png)
Chloro[(4-méthoxyphényl)hydrazono]acétate d'éthyle
Vue d'ensemble
Description
(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate is a chemical compound with the molecular formula C11H13ClN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, and a hydrazono group.
Applications De Recherche Scientifique
(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate typically involves the reaction of ethyl chloroacetate with 4-methoxyphenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired (Z)-isomer. The process involves the following steps:
Preparation of 4-methoxyphenylhydrazine: This is achieved by the reduction of 4-methoxynitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.
Reaction with Ethyl Chloroacetate: The prepared 4-methoxyphenylhydrazine is then reacted with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an organic solvent like ethanol at a temperature of around 60-70°C.
Industrial Production Methods: Industrial production of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The hydrazono group can be reduced to form the corresponding hydrazine derivative.
Oxidation Reactions: The methoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines (e.g., aniline) and thiols (e.g., thiophenol). The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted derivatives such as ethyl 2-amino-2-(2-(4-methoxyphenyl)hydrazono)acetate.
Reduction Reactions: Formation of ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazine)acetate.
Oxidation Reactions: Formation of ethyl 2-chloro-2-(2-(4-methoxybenzaldehyde)hydrazono)acetate.
Mécanisme D'action
The mechanism of action of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, leading to inhibition or modulation of their activity.
Pathways Involved: The hydrazono group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. The methoxy group can undergo metabolic transformations, resulting in the formation of active metabolites.
Comparaison Avec Des Composés Similaires
(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate can be compared with other similar compounds, such as:
Ethyl 2-chloro-2-(2-(4-methylphenyl)hydrazono)acetate: Similar structure but with a methyl group instead of a methoxy group.
Ethyl 2-chloro-2-(2-(4-hydroxyphenyl)hydrazono)acetate: Similar structure but with a hydroxy group instead of a methoxy group.
Ethyl 2-chloro-2-(2-(4-nitrophenyl)hydrazono)acetate: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness: The presence of the methoxy group in (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate imparts unique chemical and biological properties, making it distinct from other similar compounds. The methoxy group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various chemical reactions and research applications.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate involves the condensation of ethyl 2-chloroacetate with 4-methoxyphenylhydrazine followed by cyclization and subsequent esterification.", "Starting Materials": [ "Ethyl 2-chloroacetate", "4-methoxyphenylhydrazine", "Sodium ethoxide", "Acetic acid", "Sodium chloride", "Ice", "Water" ], "Reaction": [ "To a solution of ethyl 2-chloroacetate (1.0 equiv) in dry acetic acid, slowly add 4-methoxyphenylhydrazine (1.2 equiv) under stirring at room temperature.", "Add a catalytic amount of sodium ethoxide and heat the reaction mixture at reflux for 4 hours.", "Cool the reaction mixture to room temperature and add ice-cold water.", "Extract the product with ethyl acetate and wash the organic layer with brine solution.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using hexane and ethyl acetate as eluent to obtain the desired product (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate." ] } | |
Numéro CAS |
27143-07-3 |
Formule moléculaire |
C11H13ClN2O3 |
Poids moléculaire |
256.68 g/mol |
Nom IUPAC |
ethyl (2E)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-4-6-9(16-2)7-5-8/h4-7,13H,3H2,1-2H3/b14-10+ |
Clé InChI |
ATNPZEGMKLGIFA-GXDHUFHOSA-N |
SMILES isomérique |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)OC)/Cl |
SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC)Cl |
SMILES canonique |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC)Cl |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314928.png)
![(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314929.png)


